6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydroquinolin-2(1H)-one
Description
Key structural features include:
- 6,7-Dimethyl substituents on the quinoline ring, which enhance lipophilicity and may influence membrane permeability .
- A 4-(6-nitro-1,3-benzodioxol-5-yl) group, introducing an electron-withdrawing nitro moiety and a benzodioxole ring. The nitro group may facilitate hydrogen bonding or π-π stacking in biological targets, while the benzodioxole fragment is common in CNS-active and antimicrobial agents .
Synthetic routes for similar 3,4-dihydroquinolin-2(1H)-one derivatives often involve electrophilic cyclization, alkylation, or condensation reactions (e.g., using α,β-unsaturated N-arylamides or Pd-catalyzed reductions) . However, the nitro group in this compound may necessitate specialized conditions to prevent reduction during synthesis .
Properties
IUPAC Name |
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-9-3-12-11(6-18(21)19-14(12)4-10(9)2)13-5-16-17(25-8-24-16)7-15(13)20(22)23/h3-5,7,11H,6,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARSAGBYZCFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC4=C(C=C3[N+](=O)[O-])OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142762 | |
| Record name | 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430450-91-2 | |
| Record name | 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430450-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6,7-Dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique molecular structure suggests diverse mechanisms of action that warrant detailed exploration.
- Molecular Formula : C18H16N2O5
- Molecular Weight : 340.3 g/mol
- CAS Number : 430450-91-2
- Purity : Typically around 95%.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Apoptosis Induction : Studies have shown that related quinolone derivatives can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and cell cycle arrest .
- Cell Cycle Arrest : The compound may cause cell cycle disruption, particularly at the G2/M phase, leading to increased cell death in tumor cells .
- Tubulin Interaction : Similar compounds have been demonstrated to interfere with tubulin polymerization, a critical process in cell division .
Anticancer Properties
The anticancer activity of this compound has been evaluated through various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.85 | Induction of apoptosis and ROS generation |
| MCF7 (Breast) | 1.81 | Cell cycle arrest and apoptosis |
| SKOV3 (Ovarian) | 3.32 | Disruption of microtubule dynamics |
| HepG2 (Liver) | 0.90 | Induction of apoptosis via mitochondrial pathways |
| PC-3 (Prostate) | 1.53 | Inhibition of tubulin polymerization |
These findings suggest that the compound exhibits potent anticancer effects across multiple cancer types by targeting critical cellular processes involved in proliferation and survival.
Case Studies
A notable study involved the synthesis and evaluation of quinolone derivatives where it was found that the most potent compounds induced significant morphological changes in treated cells and activated apoptotic pathways as confirmed by Annexin V assays . The study highlighted the potential for these compounds to serve as lead candidates for further drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares structural features and biological activities of related compounds:
Key Observations
Substituent Position and Activity: The 4-position of the dihydroquinolinone core is critical for activity. For example:
- CHNQD-00603 (4-phenyl with hydroxyl/methoxy) promotes osteogenesis .
- DTDQ (4-trimethoxyphenyl) exhibits anticancer effects, likely due to methoxy groups enhancing lipophilicity and binding to hydrophobic enzyme pockets .
- The target compound’s 4-(6-nitrobenzodioxolyl) group may confer unique electronic properties (e.g., nitro as a hydrogen-bond acceptor) distinct from phenyl or methoxy-substituted analogues.
Impact of Nitro vs. Methoxy Groups :
- Nitro groups (electron-withdrawing) vs. methoxy groups (electron-donating) alter electronic density on the core structure. For instance, DTDQ’s trimethoxyphenyl group enhances π-π stacking, while the nitro group in the target compound may improve stability or interaction with redox-active enzymes .
Ring Modifications: Opening the dihydroquinolinone ring (e.g., in ’s derivatives) reduces antidepressant activity, underscoring the importance of the intact core for maintaining conformational rigidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
